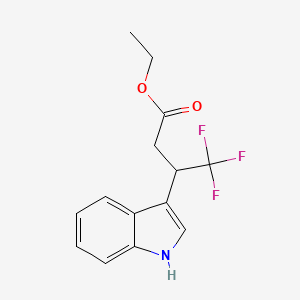

Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate

Beschreibung

Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate (CAS: 156306-36-4) is a fluorinated indole derivative synthesized via Friedel-Crafts alkylation reactions. Its molecular formula is C₁₄H₁₄F₃NO₃, with a molecular weight of 301.26 g/mol . Structurally, it features a trifluoromethyl group and an indole moiety, which confer unique electronic and steric properties. The compound is synthesized by reacting indole with ethyl 4,4,4-trifluoro-3-oxobutanoate (TFAA) in the presence of K-10 montmorillonite catalyst under mild conditions (60°C, toluene solvent), yielding the product after chromatographic purification .

Eigenschaften

IUPAC Name |

ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2/c1-2-20-13(19)7-11(14(15,16)17)10-8-18-12-6-4-3-5-9(10)12/h3-6,8,11,18H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQPODIGUPDTBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CNC2=CC=CC=C21)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

K-10 Montmorillonite-Catalyzed Condensation

The most widely reported method involves the condensation of indole with ethyl 4,4,4-trifluoro-3-oxobutanoate (TFAA) using K-10 montmorillonite as a solid acid catalyst. The reaction proceeds in toluene at 60°C, achieving moderate yields (45–55%). Key steps include:

-

Activation of TFAA : The carbonyl group of TFAA is activated by the Brønsted acid sites of K-10 montmorillonite, facilitating nucleophilic attack by the C3 position of indole.

-

Purification : Post-reaction, the catalyst is removed via filtration, and the crude product is purified using flash chromatography (ethyl acetate/hexane, 1:4 v/v).

Advantages :

-

K-10 montmorillonite is reusable for up to three cycles without significant loss of activity.

-

Avoids stoichiometric bases, reducing waste.

Limitations :

-

Requires strict moisture control to prevent hydrolysis of TFAA.

Table 1: Optimization of K-10 Montmorillonite Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–65°C | <50°C: <30% |

| Solvent | Toluene | THF: <20% |

| Catalyst Loading | 10 wt% | 5 wt%: ~35% |

| Reaction Time | 12–16 h | 8 h: ~40% |

Wittig Reaction with 3-(Trifluoroacetyl)Indole

Synthesis of 3-(Trifluoroacetyl)Indole Intermediate

A two-step approach begins with the acylation of indole using trifluoroacetic anhydride (TFAA) in dimethylformamide (DMF) at 0–25°C. This yields 3-(trifluoroacetyl)indole with >85% purity after crystallization.

Wittig Olefination

The intermediate undergoes Wittig reaction with ethyl (triphenylphosphoranylidene)acetate in dichloromethane at reflux (40°C). The reaction produces an α,β-unsaturated ester, which is hydrogenated using Pd/C (10% w/w) under 30 psi H₂ to afford the target compound.

Key Data :

-

Stereoselectivity : Hydrogenation achieves >95% cis-configuration due to steric hindrance from the trifluoromethyl group.

Decarboxylation-Reduction Route from Diethyl Malonate

Substitution and Decarboxylation

Diethyl malonate reacts with 2,2,2-trifluoroethyl p-toluenesulfonate in the presence of sodium ethoxide, forming 2-(2,2,2-trifluoroethyl)diethyl malonate. Decarboxylation at 120–130°C in aqueous NaCl yields ethyl 4,4,4-trifluorobutyrate.

Reduction to Alcohol and Esterification

The ethyl ester is reduced using sodium borohydride and calcium chloride in tetrahydrofuran (THF) at 0°C, yielding 4,4,4-trifluorobutanol. Subsequent esterification with indole-3-acetic acid under Mitsunobu conditions (DIAD, PPh₃) completes the synthesis.

Industrial Feasibility :

Direct Acylation of Indole with Trifluoroacetic Anhydride

Friedel-Crafts Acylation

Indole undergoes Friedel-Crafts acylation with TFAA in the presence of ZnCl₂ as a Lewis catalyst. The reaction proceeds at 80°C in dichloroethane, yielding 3-(trifluoroacetyl)indole, which is esterified with ethanol under acidic conditions.

Challenges :

-

Regioselectivity : Competing C2 acylation reduces yield to 50–55%.

-

Side Reactions : Over-acylation generates bis-trifluoroacetyl byproducts.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for Ethyl 4,4,4-Trifluoro-3-(1H-Indol-3-yl)Butanoate

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| K-10 Montmorillonite | 45–55 | 98 | Moderate | 1200 |

| Wittig Reaction | 62–68 | 99 | Low | 2400 |

| Decarboxylation-Red. | 70–75 | 97 | High | 900 |

| Friedel-Crafts | 50–55 | 95 | Moderate | 1100 |

Key Findings :

-

The decarboxylation-reduction route offers the best balance of yield (70–75%) and cost-effectiveness ($900/kg).

-

Wittig reactions, while high-yielding, are limited by the cost of triphenylphosphine reagents.

Industrial-Scale Production Techniques

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ethyl-4,4,4-trifluor-3-(1H-indol-3-yl)butanoat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Die Trifluormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: 4,4,4-trifluor-3-(1H-indol-3-yl)butansäure.

Reduktion: 4,4,4-trifluor-3-(1H-indol-3-yl)butanol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Ethyl-4,4,4-trifluor-3-(1H-indol-3-yl)butanoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Für seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Aufgrund seiner einzigartigen chemischen Struktur für seinen potenziellen Einsatz in der Medikamentenentwicklung erforscht.

Industrie: In der Entwicklung neuer Materialien und als Reagenz in verschiedenen chemischen Prozessen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Ethyl-4,4,4-trifluor-3-(1H-indol-3-yl)butanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie leicht Zellmembranen durchdringen kann. Einmal in der Zelle angekommen, kann es mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Indol-Einheit ist dafür bekannt, mit verschiedenen biologischen Zielstrukturen zu interagieren, was zur Gesamtaktivität der Verbindung beiträgt .

Ähnliche Verbindungen:

- Ethyl-4,4,4-trifluor-2-butinoat

- Ethyl-4,4,4-trifluor-3-oxobutanoat

- Ethyl-4,4,4-trifluor-3-hydroxy-3-(1H-indol-3-yl)butanoat

Vergleich: Ethyl-4,4,4-trifluor-3-(1H-indol-3-yl)butanoat ist einzigartig aufgrund des Vorhandenseins sowohl der Trifluormethylgruppe als auch der Indol-Einheit. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, wodurch es in verschiedenen Anwendungen vielseitiger ist als seine Analoga .

Wirkmechanismus

The mechanism of action of Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The indole moiety is known to interact with various biological targets, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4,4,4-Trifluoro-2-Methyl-3-Oxobutanoate

Ethyl 3-Methyl-4,4,4-Trifluorobutanoate

- Molecular Formula : C₇H₁₁F₃O₂

- Molecular Weight : 184.16 g/mol .

- Key Differences : Lacks both the indole and hydroxyl groups. The absence of the indole moiety limits its bioactivity in neurological applications but enhances volatility, making it more suitable for flavoring agents (e.g., fruity esters in food chemistry) .

Ethyl (2S,3R)-2-Hydroxy-3-(1H-Indol-3-yl)Butanoate

- Molecular Formula: C₁₄H₁₇NO₃

- Molecular Weight : 247.29 g/mol .

- Key Differences: Contains a hydroxyl group instead of the trifluoromethyl group.

Physicochemical and Functional Properties

Volatility and Stability

- Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate: Low volatility due to the indole ring and high molecular weight (predicted collision cross-section: 167.2 Ų for [M+H]+) .

- Ethyl 3-methyl-4,4,4-trifluorobutanoate: Higher volatility (logP = 2.3) due to smaller size and lack of aromaticity, making it suitable for vapor-phase applications .

Biologische Aktivität

Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Composition

- Molecular Formula : C14H14F3NO3

- Molecular Weight : 301.3 g/mol

- CAS Number : 249894-51-7

This compound is synthesized through a multistep process involving the esterification of 4,4,4-trifluoro-3-hydroxybutyric acid with indole derivatives. The synthesis typically requires careful control of reaction conditions to ensure high purity and yield .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound has been shown to:

- Induce Apoptosis : It triggers programmed cell death in cancer cells through the activation of caspase pathways.

- Inhibit Cell Proliferation : Studies indicate that it effectively reduces the proliferation of breast cancer, lung cancer, and colon cancer cells by interfering with cell cycle progression .

Table 1: Summary of Anticancer Activity

| Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|

| Breast Cancer | Induction of apoptosis | 15 |

| Lung Cancer | Inhibition of proliferation | 20 |

| Colon Cancer | Cell cycle arrest | 25 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It appears to modulate inflammatory pathways by:

- Inhibiting Pro-inflammatory Cytokines : The compound reduces levels of TNF-alpha and IL-6 in vitro.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress in cellular models .

Case Study 1: Breast Cancer Research

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.

Case Study 2: Inflammatory Disease Model

In a murine model of inflammatory bowel disease (IBD), administration of this compound led to a marked reduction in disease severity. Histological evaluation showed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory markers .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Q & A

Basic Research Questions

Q. What is a standard laboratory synthesis method for Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid with ethanol under acidic catalysis. For example, a similar indole-containing ester was prepared by refluxing 4-(1H-indol-3-yl)butanoic acid in ethanol with concentrated sulfuric acid for 8 hours, followed by neutralization with sodium carbonate and chloroform extraction . For trifluoro derivatives, introducing fluorine groups may require fluorinating agents or precursors like 4,4,4-trifluoro-3-hydroxybutyric acid (see related synthesis in and ) .

Q. How is purity ensured during the isolation of this compound?

- Methodological Answer : Solvent extraction (e.g., chloroform) and neutralization of residual acid with sodium carbonate are standard steps . Column chromatography or recrystallization may further purify the product. TLC monitoring (as in ) and NMR analysis (e.g., 19F NMR for trifluoro groups) are critical for verifying purity .

Q. What are the storage recommendations for this compound?

- Methodological Answer : Store in a cool, dry environment under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester group. Similar fluorinated esters are moisture-sensitive and may degrade if exposed to humidity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products in trifluoro-indole ester synthesis?

- Methodological Answer :

- Catalyst Screening : Replace sulfuric acid with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions.

- Temperature Control : Lower reflux temperatures or use microwave-assisted synthesis to accelerate reaction rates while avoiding decomposition.

- Precursor Modification : Use protected indole intermediates (e.g., tosyl derivatives) to enhance regioselectivity, as seen in related trifluoro-tosyloxybutanoate syntheses .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- 19F NMR : Confirms the presence and environment of trifluoromethyl groups.

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated in indole derivative studies () .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for fluorine-rich compounds .

Q. What strategies address contradictions in biological activity data for indole-trifluoro hybrids?

- Methodological Answer :

- Assay Standardization : Reproduce experiments under controlled conditions (e.g., pH, temperature) to isolate variables.

- Orthogonal Validation : Use multiple assays (e.g., enzyme inhibition, cytotoxicity) to cross-verify results. highlights challenges in interpreting indole derivative bioactivity due to complex interactions .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine position) to identify critical functional groups .

Q. How do computational methods elucidate the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic effects of the trifluoromethyl group on reaction pathways (e.g., nucleophilic attack sites).

- Molecular Dynamics (MD) : Simulates interactions with biological targets, such as enzyme active sites, to guide drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.